(R)-2-methyl-4-nitrobutanoic acid

Übersicht

Beschreibung

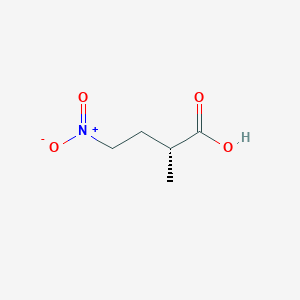

®-2-methyl-4-nitrobutanoic acid is an organic compound with a chiral center, making it optically active. This compound is characterized by the presence of a nitro group (-NO2) and a carboxylic acid group (-COOH) attached to a butane backbone. The ®-configuration indicates the specific spatial arrangement of the substituents around the chiral center, following the Cahn-Ingold-Prelog priority rules.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-methyl-4-nitrobutanoic acid typically involves the nitration of a suitable precursor, such as ®-2-methylbutanoic acid. One common method includes the following steps:

Nitration: The precursor is treated with a nitrating agent, such as a mixture of concentrated sulfuric acid (H2SO4) and nitric acid (HNO3), under controlled temperature conditions to introduce the nitro group at the desired position.

Purification: The reaction mixture is then neutralized and purified using techniques such as recrystallization or chromatography to isolate the desired product.

Industrial Production Methods

In an industrial setting, the production of ®-2-methyl-4-nitrobutanoic acid may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the nitration process, making it more suitable for large-scale production.

Analyse Chemischer Reaktionen

Types of Reactions

®-2-methyl-4-nitrobutanoic acid can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas (H2) in the presence of a metal catalyst (e.g., palladium on carbon).

Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.

Esterification: The carboxylic acid group can react with alcohols in the presence of an acid catalyst to form esters.

Common Reagents and Conditions

Reducing Agents: Hydrogen gas (H2), palladium on carbon (Pd/C), or other metal catalysts.

Nitrating Agents: Concentrated sulfuric acid (H2SO4) and nitric acid (HNO3).

Esterification Catalysts: Sulfuric acid (H2SO4) or other strong acids.

Major Products Formed

Reduction: ®-2-methyl-4-aminobutanoic acid.

Substitution: Various substituted derivatives depending on the nucleophile used.

Esterification: Esters of ®-2-methyl-4-nitrobutanoic acid.

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

(R)-2-methyl-4-nitrobutanoic acid has several notable applications in scientific research:

Medicinal Chemistry

This compound serves as an intermediate in the synthesis of various pharmaceuticals. Its chiral nature allows for the development of enantiomerically pure drugs, which can enhance efficacy and reduce side effects. For example, it can be utilized in synthesizing V2 receptor antagonists like tolvaptan, which are important in treating conditions such as heart failure and diabetes insipidus .

Biochemical Studies

The compound is employed in studies related to enzyme-substrate interactions and metabolic pathways. Its ability to interact with biological molecules makes it a valuable tool for investigating metabolic processes and enzyme mechanisms.

Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties. In vitro studies have demonstrated its capability to scavenge free radicals, thereby mitigating oxidative stress in cellular models . This property is crucial for protecting cells from damage caused by reactive oxygen species (ROS).

Industrial Applications

In industrial settings, this compound is used in the production of specialty chemicals and materials. Its unique chemical properties allow it to serve as a building block for synthesizing more complex organic molecules.

Case Studies

-

Antioxidant Efficacy Study:

In a study published in a peer-reviewed journal, researchers evaluated the antioxidant capacity of this compound using various assays such as DPPH and ABTS radical scavenging tests. The compound demonstrated a dose-dependent reduction in oxidative stress markers, highlighting its potential therapeutic applications in oxidative stress-related diseases. -

Pharmaceutical Synthesis:

A recent patent describes the use of this compound as an intermediate for synthesizing novel V2 receptor antagonists. The synthesis pathway outlined efficient methods for producing high-purity compounds suitable for clinical trials .

Wirkmechanismus

The mechanism of action of ®-2-methyl-4-nitrobutanoic acid depends on its specific application. In biological systems, the compound may interact with enzymes or receptors, influencing metabolic pathways or signaling processes. The nitro group can undergo biotransformation, leading to the formation of reactive intermediates that can interact with cellular components.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

(S)-2-methyl-4-nitrobutanoic acid: The enantiomer of ®-2-methyl-4-nitrobutanoic acid with a different spatial arrangement of substituents.

2-methyl-4-nitrobutanoic acid: The racemic mixture containing both ®- and (S)-enantiomers.

2-methyl-4-aminobutanoic acid: The reduced form of ®-2-methyl-4-nitrobutanoic acid.

Uniqueness

®-2-methyl-4-nitrobutanoic acid is unique due to its specific ®-configuration, which can result in different biological activities and properties compared to its (S)-enantiomer or racemic mixture. The presence of both a nitro group and a carboxylic acid group allows for diverse chemical reactivity and applications in various fields.

Biologische Aktivität

(R)-2-methyl-4-nitrobutanoic acid is an organic compound notable for its chiral configuration, which influences its biological activity. This compound contains both a nitro group and a carboxylic acid group, making it a subject of interest in various fields such as medicinal chemistry, biochemistry, and pharmacology. This article will explore the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

This compound has the following chemical structure:

- Molecular Formula: CHNO

- CAS Number: 88390-28-7

- Chirality: The presence of a chiral center gives rise to different biological activities depending on the configuration.

The compound is characterized by its ability to undergo various chemical reactions, including reduction, substitution, and esterification.

The biological activity of this compound is primarily attributed to its interactions with enzymes and receptors in metabolic pathways. The nitro group can be reduced to an amino group, potentially altering the compound's reactivity and biological effects. This transformation may lead to the formation of reactive intermediates that can interact with cellular components, influencing processes such as oxidative stress and inflammation.

1. Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties. In vitro studies have demonstrated its ability to scavenge free radicals, thereby reducing oxidative stress in cellular models. This property is crucial for protecting cells from damage caused by reactive oxygen species (ROS).

2. Anti-inflammatory Effects

Studies have shown that derivatives of this compound possess anti-inflammatory properties. For example, compounds synthesized from this acid have been evaluated for their inhibition of cyclooxygenase (COX) enzymes, which play a vital role in the inflammatory response. The IC50 values for COX inhibition were found to be promising, indicating potential therapeutic applications in managing inflammatory conditions .

3. Antimicrobial Activity

This compound and its derivatives have demonstrated antimicrobial activity against various bacterial strains. The compound has been tested against multidrug-resistant strains, showing effectiveness comparable to established antibiotics. The minimal inhibitory concentrations (MICs) for these compounds suggest they could serve as potential leads in antibiotic development .

Table 1: Summary of Biological Activities

Case Studies

-

Antioxidant Efficacy Study:

A study assessed the antioxidant capacity of this compound using DPPH and ABTS assays. Results indicated a significant reduction in free radical levels when treated with the compound compared to controls, highlighting its potential as a natural antioxidant agent. -

Anti-inflammatory Mechanism:

In an experimental model of inflammation induced by carrageenan, treatment with derivatives of this compound resulted in a marked decrease in paw edema compared to untreated groups. This suggests that the compound effectively modulates inflammatory pathways. -

Antimicrobial Testing:

A series of derivatives were synthesized and tested against Gram-positive and Gram-negative bacteria. The results showed that several derivatives had MIC values below 0.5 μg/mL against resistant strains like Staphylococcus aureus, indicating strong antibacterial potential .

Eigenschaften

IUPAC Name |

(2R)-2-methyl-4-nitrobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO4/c1-4(5(7)8)2-3-6(9)10/h4H,2-3H2,1H3,(H,7,8)/t4-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUFURNSEVIXAGV-SCSAIBSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC[N+](=O)[O-])C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CC[N+](=O)[O-])C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40676889 | |

| Record name | (2R)-2-Methyl-4-nitrobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40676889 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88390-28-7 | |

| Record name | (2R)-2-Methyl-4-nitrobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40676889 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.